6-Methyl-2-(4-phenylphenyl)pyrimidin-4-ol
Overview
Description
6-Methyl-2-(4-phenylphenyl)pyrimidin-4-ol is a chemical compound with the molecular formula C₁₇H₁₄N₂O . It falls within the class of hydroxypyrimidines and is also known as 4-methyl-2-phenyl-1H-pyrimidin-6-one . The compound’s structure consists of a pyrimidine ring substituted with a methyl group at position 6 and a phenyl group at position 4. The hydroxyl group at position 4 contributes to its classification as a pyrimidin-4-ol.
Synthesis Analysis
The synthesis of 6-Methyl-2-(4-phenylphenyl)pyrimidin-4-ol can be achieved through various methods. One approach involves the oxidative annulation of anilines, aryl ketones, and DMSO, leading to the formation of 4-arylpyrimidines . Additionally, a ZnCl₂-catalyzed three-component coupling reaction allows the synthesis of 4,5-disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Scientific Research Applications
Anti-Inflammatory and Analgesic Activities
Pyrimidine derivatives, including those similar to 6-Methyl-2-(4-phenylphenyl)pyrimidin-4-ol, have been researched for their potential anti-inflammatory and analgesic properties. A study by Muralidharan, S. James Raja, and Asha Deepti (2019) synthesized a series of pyrimidine derivatives and tested them for these activities, finding several derivatives with improved anti-inflammatory and analgesic properties (Muralidharan, Raja, & Deepti, 2019).
Chemical Synthesis and Stability
The synthesis and chemical stability of compounds related to 6-Methyl-2-(4-phenylphenyl)pyrimidin-4-ol have been subjects of study. For example, A. Boulton et al. (1967) investigated the nitrosation of pyrimidine derivatives, providing insights into the chemical pathways and stability of such compounds (Boulton, Hurst, Mcomie, & Tute, 1967).
High-Performance Liquid Chromatography (HPLC) Analysis
Ding Li-hui (2004) studied the separation and determination of pyrimidine derivatives, including 6-Methyl-2-(4-phenylphenyl)pyrimidin-4-ol, using HPLC methods. This research is significant for the analytical characterization of these compounds (Ding Li-hui, 2004).
Aldose Reductase Inhibition and Antioxidant Activity
A study by C. La Motta et al. (2007) on pyrimidine derivatives demonstrated their potential as aldose reductase inhibitors and showed significant antioxidant properties. These findings suggest therapeutic applications in managing complications related to diabetes and oxidative stress (La Motta et al., 2007).
Pharmacological Applications
P. Verhoest et al. (2012) researched a novel pyrimidine derivative, advancing it into clinical trials for the treatment of cognitive disorders. This highlights the potential therapeutic applications of pyrimidine-based compounds in neurology and psychiatry (Verhoest et al., 2012).
Antimicrobial Activity
Research by J.V.Guna and D.M.Purohit (2012) on pyrimidine derivatives showed some compounds exhibiting moderate antimicrobial activity against various bacterial and fungal strains. This suggests the potential use of these compounds in developing new antimicrobial agents (J.V.Guna & D.M.Purohit, 2012).
properties
IUPAC Name |
4-methyl-2-(4-phenylphenyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-12-11-16(20)19-17(18-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGPKFZYDPYZEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(4-phenylphenyl)pyrimidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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